molecular formula C9H15NO2 B8607742 ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate

Cat. No.: B8607742
M. Wt: 169.22 g/mol
InChI Key: UIUDLEXAISOJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, partially saturated with hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-piperidone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with neurotransmitter receptors, providing neuroprotective benefits.

Comparison with Similar Compounds

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate can be compared with other tetrahydropyridine derivatives such as:

    1,2,3,4-Tetrahydropyridine: Lacks the ester group, leading to different chemical properties and applications.

    2,3,4,5-Tetrahydropyridine: Another structural isomer with distinct reactivity and biological activities.

    1,2,3,6-Tetrahydropyridine: Similar core structure but without the ethyl ester group, affecting its solubility and reactivity.

The presence of the ethyl ester group in this compound makes it unique, providing enhanced solubility and potential for further functionalization in synthetic chemistry.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3,10H,2,4-7H2,1H3

InChI Key

UIUDLEXAISOJPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate (2.05 g) in dichloroethane (14 mL) was added 1-chloroethyl-chloroformate (1.5 mL) at 0° C. The reaction liquid was heated and refluxed for 2.5 hours, and then concentrated under reduced pressure. The residue was dissolved in MeOH (14 mL), and heated and refluxed for 1 hour. After concentration under reduced pressure, the residue was purified by amino column chromatography (chloroform:methanol=100:0 to 80:20) to obtain ethyl 1,2,3,6-tetrahydropyridin-4-ylacetate (130 mg) as a brown liquid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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